(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B is a complex organic compound belonging to the milbemycin family. Milbemycins are a group of macrolide antibiotics known for their potent anthelmintic and insecticidal properties. This particular compound is a derivative of milbemycin B, modified to enhance its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B involves multiple steps, starting from the natural milbemycin B. The key steps include:
Demethylation: Removal of the methyl group at the 5-O position.
Deoxygenation: Removal of the oxygen atom at the 28th position.
Silylation: Introduction of the tert-butyldimethylsilyl group at the 5-O position.
Epoxidation: Formation of the epoxy group at the 6,28 positions.
Hydroxylation: Introduction of the hydroxyl group at the 13th position.
Alkylation: Addition of the 1-methylpropyl group at the 25th position.
Each of these steps requires specific reagents and conditions, such as strong bases for demethylation, reducing agents for deoxygenation, silylating agents for silylation, oxidizing agents for epoxidation, and specific catalysts for hydroxylation and alkylation.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by adjusting temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.
Purification Techniques: Utilizing chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy and hydroxyl groups.
Substitution: The silyl group can be substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its biological activity against parasites and insects.
Medicine: Explored for its potential therapeutic applications, particularly in treating parasitic infections.
Industry: Utilized in the development of new anthelmintic and insecticidal agents.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts the normal function of these channels, leading to paralysis and death of the parasites. The molecular pathways involved include the inhibition of neurotransmission and disruption of ion balance within the parasite cells.
Comparison with Similar Compounds
Similar Compounds
Milbemycin A: Another member of the milbemycin family with similar anthelmintic properties.
Avermectin: A related group of compounds with potent insecticidal and anthelmintic activity.
Ivermectin: A derivative of avermectin used widely in veterinary and human medicine.
Uniqueness
(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other milbemycins and related compounds. These modifications allow for better binding to molecular targets and improved pharmacokinetic properties.
Properties
CAS No. |
73162-96-6 |
---|---|
Molecular Formula |
C40H64O8Si |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C40H64O8Si/c1-12-24(2)34-27(5)18-19-39(47-34)22-31-21-30(46-39)17-16-26(4)33(41)25(3)14-13-15-29-23-44-36-35(48-49(10,11)38(7,8)9)28(6)20-32(37(42)45-31)40(29,36)43/h13-16,20,24-25,27,30-36,41,43H,12,17-19,21-23H2,1-11H3/b14-13+,26-16+,29-15+/t24-,25-,27-,30+,31-,32-,33-,34+,35+,36+,39+,40+/m0/s1 |
InChI Key |
KTGXNPIVEQITPJ-MCWKAOPLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)O)\C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.